Product packaging for He-LWamide II(Cat. No.:CAS No. 198995-08-3)

He-LWamide II

Cat. No.: B1445721
CAS No.: 198995-08-3
M. Wt: 695.9 g/mol
InChI Key: GFYLAMJUEUPBFG-CISYKLKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

He-LWamide II, with the amino acid sequence H-Lys-Pro-Pro-Gly-Leu-Trp-NH2, is a synthetic neuropeptide belonging to the GLWamide family . This family of signaling molecules is evolutionarily significant and has been extensively studied in cnidarians, such as hydra and jellyfish, for its diverse roles in physiological and developmental processes . In research settings, this compound is primarily used to investigate the molecular mechanisms of nervous system function in primitive animals, as cnidarians possess one of the most ancient and peptidergically rich nervous systems . Studies indicate that GLWamide-family peptides function as key signaling molecules in crucial biological events. Notably, they are involved in the induction of muscle contraction and relaxation, and play a pivotal role in regulating metamorphosis and settlement in hydrozoan planula larvae . Furthermore, recent research has shown that these peptides can trigger oocyte maturation and subsequent spawning in hydrozoan jellyfish, underscoring their importance in reproductive physiology . The peptide's mechanism of action is believed to involve interaction with specific G-protein coupled receptors (GPCRs) on target cells, making it a valuable tool for probing peptide-mediated signaling pathways . Researchers utilize this compound to gain insight into the evolutionary origins of neuropeptide signaling and its fundamental role in coordinating development and behavior. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H53N9O6 B1445721 He-LWamide II CAS No. 198995-08-3

Properties

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53N9O6/c1-21(2)17-27(32(47)42-26(31(38)46)18-22-19-39-25-11-4-3-9-23(22)25)41-30(45)20-40-33(48)28-12-7-15-43(28)35(50)29-13-8-16-44(29)34(49)24(37)10-5-6-14-36/h3-4,9,11,19,21,24,26-29,39H,5-8,10,12-18,20,36-37H2,1-2H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,47)/t24-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYLAMJUEUPBFG-CISYKLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50777659
Record name L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50777659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198995-08-3
Record name L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50777659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Genetic Foundations of He Lwamide Ii

Genomic Organization and Gene Structure

The genetic blueprint for He-LWamide II is encoded within a preprohormone gene, a common strategy for neuropeptide synthesis. This precursor protein undergoes a series of post-translational modifications to yield multiple copies of the active neuropeptide.

cDNA Cloning and Preprohormone Architecture in Hydractinia echinata

The structure of the this compound precursor has been elucidated through cDNA cloning in Hydractinia echinata. pageplace.defrontiersin.orgnih.govnih.govmdpi.comresearchgate.net This research revealed a single cDNA that encodes a preprohormone containing multiple copies of GLWamide peptides. pageplace.defrontiersin.orgnih.govnih.govmdpi.comresearchgate.net The preprohormone architecture consists of a signal peptide at the N-terminus, which directs the protein to the secretory pathway, followed by the neuropeptide sequences. These sequences are typically flanked by basic amino acid residues that serve as cleavage sites for processing enzymes.

Identification and Copy Number of this compound within the Preprohormone

Within the single cloned GLWamide preprohormone from Hydractinia echinata, there is one copy of a related peptide, He-LWamide I, and remarkably, 17 copies of this compound. pageplace.defrontiersin.orgnih.govnih.govmdpi.comresearchgate.net This high copy number suggests a significant demand for this compound during specific physiological or developmental events, allowing for a rapid and amplified release of the active peptide.

Comparative Genomic Analysis of GLWamide Precursors Across Cnidarian Species

A comparative look at GLWamide precursors in other cnidarians highlights both conserved features and species-specific variations. In the sea anemones Actinia equina and Anemonia sulcata, two distinct cDNAs encoding GLWamides have been cloned. pageplace.defrontiersin.orgnih.govmdpi.comresearchgate.net

The preprohormone from Actinia equina is a mosaic of different GLWamide peptides. It contains one copy each of Metamorphosin A (MMA), Ae-LWamide IV, Ae-LWamide V, Ae-LWamide VI, and Ae-MWamide. pageplace.defrontiersin.orgnih.govmdpi.comresearchgate.net It also includes two copies each of Ae-LWamide I and Ae-LWamide III, and four copies of Ae-LWamide II. pageplace.defrontiersin.orgnih.govmdpi.comresearchgate.net

Similarly, the preprohormone from Anemonia sulcata encodes one copy each of MMA, Ae-LWamide II, and As-IWamide, two copies of As-LWamide II, and four copies of As-LWamide I. pageplace.defrontiersin.orgnih.govmdpi.comresearchgate.net The presence of MMA in the anthozoan preprohormones, but not in the hydrozoan Hydractinia, points to a divergence in the evolution and function of these peptides. pageplace.defrontiersin.orgnih.govmdpi.com Furthermore, peptides ending in -GMWamide and -GIWamide in Actinia and Anemonia respectively, suggest further diversification of this peptide family. pageplace.defrontiersin.org

This comparative analysis indicates that while the GLWamide motif is ancient and widespread among cnidarians, the specific peptide sequences and their arrangement on the preprohormone have undergone significant evolution, likely reflecting adaptations to different life histories and developmental programs. nih.govnih.govresearchgate.net

Transcriptional Regulation and Expression Patterns

The expression of the this compound gene is tightly controlled, both spatially and temporally, to ensure its availability at critical developmental stages.

Spatiotemporal Expression Kinetics During Embryogenesis and Metamorphosis

The expression of the LWamide precursor gene in Hydractinia echinata begins approximately 24 hours after fertilization during embryogenesis. ehu.eus The expression level is most prominent between 28 and 32 hours of development and then decreases to weaker levels in mature larvae at 72 hours. ehu.eus

During metamorphosis, a key life cycle transition for Hydractinia, the expression of the LWamide gene exhibits dynamic changes. There is a transient arrest in expression in the larva as it prepares for metamorphosis. ehu.eus Interestingly, LWamide expression increases 3 to 4 hours after the onset of metamorphosis before it eventually ceases in the developed primary polyp. ehu.eus This pattern suggests a crucial role for this compound in initiating or modulating the metamorphic process.

Cellular Localization of this compound Precursor mRNA

In situ hybridization studies have pinpointed the specific cells that produce the this compound precursor mRNA. During the larval stage, the gene is expressed in ectodermal cells. ehu.eus These cells are often neurosensory cells, suggesting a role in receiving and transducing environmental cues. elifesciences.orgbiologists.combiorxiv.org

Following metamorphosis, a remarkable shift in expression occurs. In the newly formed primary polyp, the LWamide precursor mRNA is detected in endodermal cells. ehu.eus This change in cellular localization from the ectoderm in the larva to the endoderm in the polyp indicates a functional shift for this compound, from a role in larval behavior and metamorphosis to potentially regulating processes within the adult polyp, such as muscle contraction or digestion. ehu.eusmdpi.com In other hydrozoans, LWamide-expressing neurons are found enriched in the aboral (anterior) pole of the larvae. biologists.combiorxiv.org

Differential Expression in Various Life Stages and Tissues

The expression of the neuropeptide this compound, a member of the GLWamide family, is dynamically regulated across different life stages and is localized to specific tissues and cell types in cnidarians, underscoring its multifunctional nature. ehu.eusresearchgate.net Research in the marine hydroid Hydractinia echinata reveals a precise temporal and spatial pattern of LWamide gene expression, which is intricately linked to key developmental processes such as embryogenesis and metamorphosis. ehu.eus

During the embryonic development of H. echinata, the expression of the LWamide precursor mRNA begins approximately 24 hours after fertilization. ehu.eus The expression level becomes most pronounced between 28 and 32 hours into embryogenesis before declining to weaker levels in the mature planula larvae at 72 hours of age. ehu.eus This initial expression occurs in ectodermal cells. ehu.eus

Upon the induction of metamorphosis, a significant shift in LWamide expression is observed. ehu.eus Rather than a simple continuation, the expression of the LWamide precursor first increases notably within 3 to 4 hours after the onset of metamorphosis. ehu.eus Following this peak, expression ceases and drops to undetectable levels. ehu.eus As the nascent polyp develops, the gene is reactivated, but in a different tissue layer. In the polyp stage, LWamide expression is found in endodermal cells, a switch from the ectodermal expression seen in the larval stage. ehu.eus In adult polyps, LWamide-positive cell bodies have been identified at the base of the tentacles, with their processes forming dense longitudinal bundles. researchgate.net

Immunohistochemical studies have confirmed that GLWamide immunoreactivity is present throughout most of the life cycle in the species tested, indicating a sustained role for these peptides. researchgate.net However, the specific nerve cells expressing these peptides differ between life stages. researchgate.net For instance, in the planula larva of H. echinata, neurosecretory cells expressing LWamides are found in the anterior region. ehu.eus

Comparative studies in other cnidarians highlight both conserved and divergent patterns of LWamide expression. In the sea anemone Nematostella vectensis, LWamide transcripts are detected predominantly in the body tissue of the planula larva, as opposed to being concentrated in the apical sensory organ. nih.govbiologists.com In the scyphozoan jellyfish Aurelia coerulea, a specific neural cell subtype (subtype 8) that highly expresses LWamide maintains a fixed proportion throughout the polyp, early strobila, advanced strobila, and ephyra stages, suggesting a stable function for this neuronal population during the complex polyp-to-medusa transition. the-innovation.org

This differential expression highlights the peptide's versatile roles, acting as a morphogenetic factor during the embryonic and metamorphic stages and later as a neurotransmitter or neuromodulator in the nervous system of the adult polyp. biologists.com

**Table 1: Differential Expression of LWamide Precursor mRNA in *Hydractinia echinata***

Life StageTimingLocation of ExpressionExpression Level
Embryogenesis Commences 24h post-fertilizationEctodermal cellsCommences
28-32h post-fertilizationEctodermal cellsMost pronounced
Mature Planula Larva 72h post-fertilizationAnterior neurosensory cellsWeak
Metamorphosis 3-4h after onset-Increases significantly
Post-increase-Ceases to non-detectable levels
Nascent Polyp Recommences 11-12h after onsetEndodermal cellsRe-activated
Adult Polyp -Endodermal cells at base of tentacles-

Biosynthesis and Post Translational Modification of He Lwamide Ii

Preprohormone Processing Pathways

Like many neuropeptides, He-LWamide II is initially synthesized as part of a larger, inactive precursor protein known as a preprohormone. nih.gov In Hydractinia echinata, a single complementary DNA (cDNA) has been identified that encodes for a preprohormone containing multiple copies of LWamide peptides. nih.govfrontiersin.orgmdpi.com Specifically, this precursor molecule contains one copy of He-LWamide I and seventeen copies of this compound. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

The general pathway for processing such neuropeptide precursors involves several stages. frontiersin.orgjcu.edu.au The synthesis begins in the endoplasmic reticulum where the preprohormone is created. nih.govfrontiersin.org It is then transported to the Golgi apparatus, where it undergoes a series of post-translational modifications. nih.govfrontiersin.orgjcu.edu.au These modifications include endoproteolysis, where the prohormone is cleaved by enzymes to release the individual peptide sequences, and C-terminal amidation, which produces the final, active form of the neuropeptide. nih.govfrontiersin.org

Enzymatic Amidation and Functional Significance

A critical step in the maturation of this compound is the enzymatic modification of its C-terminus, a process known as amidation. This post-translational modification is frequently essential for the biological function of neuropeptides and peptide hormones. oup.com

The amidation reaction is a two-step process catalyzed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). mdpi.comnih.gov

Hydroxylation : The first step is performed by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of the PAM enzyme. This reaction uses ascorbate (B8700270) and molecular oxygen to hydroxylate the α-carbon of a glycine (B1666218) residue located at the C-terminus of the peptide precursor. oup.commdpi.com

Cleavage : The second step is carried out by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain. This enzyme cleaves the hydroxylated glycine intermediate, resulting in the formation of the α-amidated peptide and glyoxylate (B1226380) as a byproduct. oup.commdpi.comnih.gov

In some organisms, the PHM and PAL functions reside on separate proteins, while in others, like mammals, they are domains of a single polypeptide. nih.gov In the gastropod Lymnaea stagnalis, the PAM zymogen is a unique structure containing four PHM domains and a single PAL domain, which is processed into monofunctional enzymes. mdpi.comscispace.com

The C-terminal amide group is often crucial for the stability and biological activity of neuropeptides, including this compound. oup.com This modification can protect the peptide from degradation by carboxypeptidases and is frequently necessary for proper binding to its receptor. ehu.eus The conversion of the C-terminal glycine to an amide moiety is considered a key step that "activates" the peptide, rendering it capable of eliciting a biological response. ehu.eus For many neuropeptides, the non-amidated, glycine-extended precursor is biologically inactive.

The essential role of C-terminal amidation for this compound function has been demonstrated through pharmacological studies. C-terminal amidation is often the rate-limiting step in the biosynthesis of active peptides. ehu.eus When the amidation process is blocked using specific inhibitors in Hydractinia planulae, the maturation of functional LWamides is prevented. ehu.eus

Research has shown that this pharmacological knockout of LWamide biosynthesis leads to a loss of metamorphosis competence in the larvae. ehu.eus This functional deficit can be "rescued" by the administration of synthetic, correctly amidated LWamide peptides. ehu.eus This finding confirms that the C-terminally amidated form of the peptide is indispensable for its role in signaling and controlling metamorphosis in Hydractinia. ehu.eus

Biological Roles and Mechanisms of Action in Cnidarian Model Systems

Modulation of Larval Migration in Hydractinia echinata Planulae

The planula larvae of Hydractinia echinata exhibit a distinct pattern of migration characterized by alternating periods of active movement and rest. biologists.com Research has revealed that this migratory behavior is finely tuned by the interplay of neuropeptides, with He-LWamide II acting as a key stimulator. biologists.comnih.gov

This compound-Induced Enhancement of Migration Activity

This compound has been shown to stimulate the migration of H. echinata planulae. nih.govpageplace.de This enhancement is achieved primarily by extending the duration of the active migratory periods. nih.govfrontiersin.orgfrontiersin.orgnih.gov In experimental settings, larvae exposed to this compound demonstrated significantly longer tracks of movement compared to control groups. biologists.com This suggests that the peptide directly influences the neural circuits governing locomotion, promoting a more sustained exploratory behavior.

Antagonistic Interactions with RFamide Neuropeptides in Larval Locomotion

The regulation of larval migration in H. echinata involves a delicate balance between stimulatory and inhibitory signals. This compound's pro-migratory effects are counteracted by another class of neuropeptides, the RFamides. nih.govfrontiersin.orgfrontiersin.orgnih.gov While this compound extends the active phases of migration, RFamides inhibit migration by preventing its initiation and shortening the active periods. biologists.com This antagonistic relationship between GLWamides and RFamides provides a sophisticated mechanism for modulating larval movement in response to environmental cues. biologists.comnih.gov

Role in Metamorphosis Induction

Beyond its role in larval locomotion, this compound is a critical factor in the complex process of metamorphosis, the transformation of the free-swimming larva into a sessile polyp.

Indispensable Role of this compound in Metamorphosis Competence

Scientific evidence strongly indicates that this compound is indispensable for the acquisition of metamorphic competence in H. echinata planulae. ehu.eusnih.gov Studies involving the knockdown of the LWamide gene or pharmacological inhibition of the amidation process, which is crucial for producing bioactive peptides, resulted in a loss of the larvae's ability to undergo metamorphosis. ehu.eusnih.gov This highlights the central role of endogenous this compound in preparing the larva for its developmental transition.

Functional Rescue of Metamorphosis Deficiency by Exogenous this compound

Crucially, the metamorphic deficiency caused by the absence of functional endogenous LWamides can be rescued by the external application of synthetic this compound. ehu.eusnih.gov When larvae rendered incapable of metamorphosis were treated with this compound, their ability to transform was restored. ehu.eus This experimental rescue confirms that this compound is the key signaling molecule that conveys external metamorphic cues to the internal cellular machinery. ehu.eusnih.gov

Distinct Morphogenetic Outcomes Induced by this compound Compared to Other Agents

Interestingly, the morphogenetic outcomes induced by this compound can differ from those triggered by other artificial inducers. For instance, when metamorphosis is induced with He-LWamide I or II, the resulting organisms form tentacles but may not develop into complete primary polyps, a distinction from the effects of other agents like Cesium Chloride. core.ac.uk This suggests that while this compound is a potent inducer of the initial stages of metamorphosis, the complete developmental sequence may require the interplay of additional signaling pathways.

Regulation of Muscle Contraction

This compound and other GLWamide peptides are recognized for their myoactive properties, directly influencing the contraction and relaxation of muscle tissues in cnidarians. This regulation is crucial for locomotion, feeding, and other essential behaviors.

Myoactivity in Retractor Muscles (e.g., Anthopleura elegantissima)

In the sea anemone Anthopleura elegantissima, GLWamide-family peptides have been shown to induce contraction of the retractor muscles. nih.govnih.gov Immunohistochemical staining has revealed a high concentration of nerve cells containing GLWamide in these muscles, suggesting a direct role as neurotransmitters or neuromodulators at the neuromuscular junction. nih.govnih.gov The potency of these peptides in inducing muscle contraction is highly dependent on their amino acid sequence. For instance, substituting specific amino acids in the GLWamide sequence can significantly decrease or completely inhibit its myoactivity in Anthopleura fuscoviridis. nih.govpageplace.de This highlights the specificity of the peptide-receptor interactions that govern muscle function.

Myoactivity in Polyps of Hydra

In the freshwater polyp Hydra, GLWamide peptides are also myoactive, primarily activating sphincter muscle contraction, which is involved in processes like bud detachment. researchgate.net Interestingly, different GLWamide peptides can have varied effects. For example, the Hydra GLWamide peptide Hym-248 induces both bud detachment and elongation of the body column, suggesting it may interact with multiple receptor types. nih.govnih.govresearchgate.net One receptor may be a general GLWamide receptor found in sphincter muscles, while another, specific to Hym-248, could be located in the endodermal muscle, mediating body elongation. researchgate.net In contrast, another study reported that Hym-248 induces relaxation of the body column and tentacles in Hydra. researchgate.net This discrepancy may point to complex, context-dependent roles for these neuropeptides.

Putative Multifunctional Roles

Beyond muscle regulation, research suggests that this compound and its counterparts are involved in a broader range of physiological functions. These hypothesized roles, while requiring further investigation, point to the versatility of this neuropeptide family.

Involvement in Nematocyst Discharge Regulation (Hypothesis)

It has been proposed that GLWamides, including this compound, may play a role in regulating nematocyst discharge, the specialized stinging cells of cnidarians used for defense and prey capture. researchgate.net This hypothesis is supported by the presence of GLWamide-immunoreactive nerve cells in proximity to nematocytes. researchgate.net The precise mechanism of how these peptides might influence the discharge process remains an area for future research.

Contribution to Gastric Function (Hypothesis)

Another hypothesized function of GLWamides is their contribution to gastric function. researchgate.net The presence of GLWamide-expressing neurons in the gastric region of some cnidarians suggests a potential role in digestion or nutrient absorption. nih.gov However, direct experimental evidence to substantiate this role is still needed.

Diverse Functional Roles Across Developmental Stages

The function of this compound and other GLWamides appears to vary depending on the developmental stage of the cnidarian. In the planula larvae of Hydractinia echinata, this compound stimulates migration at low concentrations. nih.govnih.govbiologists.com At higher concentrations, GLWamides are known to induce metamorphosis from the larval stage to the polyp stage. biologists.com This dual functionality, dependent on concentration, suggests a sophisticated regulatory system where the same peptide can elicit different responses at different points in the life cycle. biologists.com Furthermore, GLWamide immunoreactivity is present throughout most of the life cycle in various cnidarian species, with different nerve cells expressing these peptides at different life stages, indicating their sustained and varied importance. researchgate.net

Receptor Interactions and Signal Transduction

Current Status of He-LWamide II Receptor Identification in Cnidaria

The identification of specific neuropeptide receptors in Cnidaria, including the receptor for this compound, remains a significant area of ongoing research. As of now, a definitive receptor for this compound has not been experimentally identified or characterized in Hydractinia echinata or other cnidarians. nih.gov The nervous systems of cnidarians are known to be largely peptidergic, utilizing a diverse array of neuropeptides for cell-to-cell communication, yet the corresponding receptors are still being uncovered. researchgate.net

Despite the lack of a confirmed receptor, research on related GLWamide peptides provides some insight. In the hydrozoan Hydra magnipapillata, functional studies of the GLWamide peptide Hym-248 suggest the existence of multiple receptor types. Hym-248 activates both endodermal and sphincter muscle contractions, while other GLWamides only affect the sphincter muscle. nih.gov This has led to the hypothesis that a receptor specific to Hym-248 may be expressed in the endodermal muscle, alongside a more generalist GLWamide receptor in the sphincter muscle that recognizes a broader range of GLWamide peptides. nih.gov Given that this compound belongs to this family, it may interact with a homologous generalist receptor.

Furthermore, advances in bioinformatics and machine learning are being developed to facilitate the identification of novel peptide-receptor pairs in organisms like Hydra. nih.gov Such strategies hold promise for systematically elucidating the neuropeptide-G protein-coupled receptor (GPCR) pairs in cnidarians, which will likely include the receptor for this compound. nih.gov The cDNA for the this compound precursor has been cloned, revealing that it encodes one copy of He-LWamide I and seventeen copies of this compound, highlighting the peptide's abundance and likely importance in cnidarian physiology, particularly in processes like larval metamorphosis. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Theoretical Models of Peptide-Receptor Interactions

While the specific receptor for this compound is unknown, several theoretical models describe the general mechanisms of peptide-receptor interactions, which are likely applicable. These models provide a framework for understanding how a peptide ligand like this compound might bind to and activate its cognate receptor, which is presumed to be a G protein-coupled receptor (GPCR).

One prominent model, particularly for Class B1 GPCRs, is the two-domain binding model . This model posits a multi-step interaction:

Affinity Trap : The C-terminal region of the peptide first binds to the receptor's large, extracellular N-terminal domain (ECD). This initial, high-affinity interaction acts as a "trap," tethering the peptide to the receptor. biorxiv.org

Receptor Activation : Following the initial binding, the N-terminal portion of the peptide is brought into close proximity with the receptor's transmembrane domain (TMD). This secondary interaction is what triggers the conformational changes in the receptor, leading to its activation and the initiation of intracellular signaling cascades. biorxiv.org

Structural modeling based on computational and experimental data offers more detailed three-dimensional hypotheses. For instance, one proposed model for the interaction between elastin-derived peptides (EDPs) and their receptor suggests that specific peptide motifs are crucial for binding. In this model, the peptide folds into a type VIII beta-turn at a GXXP sequence, which allows for efficient contact with key residues on the receptor surface. researchgate.net This interaction is stabilized by multiple hydrogen bonds. researchgate.net Given that this compound contains a Pro-Pro motif (KPP GLWamide), it is plausible that this region induces a specific turn structure essential for receptor engagement.

To build and validate these theoretical models, researchers employ various experimental techniques to generate spatial constraints. These methods include:

Disulfide Trapping : This involves introducing cysteine residues into both the peptide and the receptor. The formation of a disulfide bond between them reveals points of proximity. qucosa.de

Spectroscopic Techniques : Methods like saturation transfer difference (STD) NMR can identify the specific residues of a peptide that are in direct contact with the receptor. qucosa.de

Deep Learning : Advanced computational tools like AlphaFold are increasingly used to predict the three-dimensional structures of receptors and model the peptide-receptor complex with high accuracy. mdpi.com

These models collectively suggest that peptide-receptor binding is a dynamic process involving specific structural motifs on both the ligand and the receptor, leading to precise molecular recognition and signal transduction.

Implications of N-Terminal Modifications for Receptor Binding and Resistance to Enzymatic Degradation

The N-terminus of a neuropeptide plays a critical role in its biological activity, influencing both its stability and its interaction with receptors. The structure of this compound (KPPGLWamide) incorporates features that have significant implications for its function.

Resistance to Enzymatic Degradation

Neuropeptides are susceptible to rapid degradation by proteases, particularly exopeptidases like aminopeptidases (which cleave N-terminal amino acids) and carboxypeptidases (which act on the C-terminus). vliz.benih.gov Specific N-terminal modifications are a common evolutionary strategy to protect peptides from this enzymatic breakdown, thereby prolonging their biological activity. vliz.bejpt.com

Two key modifications that confer resistance to aminopeptidases are:

N-terminal Pyroglutamic Acid (pQ) : This is a cyclized derivative of glutamine or glutamic acid found at the N-terminus of many neuropeptides, such as He-LWamide I (pQRPPGLWamide) and Metamorphosin A (pQQPGLWamide). nih.govvliz.be This modification blocks the free amino group required for aminopeptidase (B13392206) activity.

Proline Residues : The presence of a proline residue at the second or third position from the N-terminus also provides significant protection against degradation. nih.govvliz.be The unique, rigid structure of proline hinders its cleavage by many common aminopeptidases. This compound, with its KPP GLWamide sequence, features proline at both the second and third positions, suggesting a high degree of resistance to N-terminal degradation. nih.gov

The table below summarizes common N-terminal modifications and their effects on peptide stability.

ModificationExample PeptideEffectReference
Pyroglutamic Acid (pQ) He-LWamide I (pQRPPGLWamide)Protects against aminopeptidase degradation. nih.govvliz.be
Proline at Position 2/3 This compound (KPPGLWamide)Protects against N-terminal peptidase activity. nih.govvliz.be
Acetylation N/ARemoves positive charge, stabilizes against exopeptidases. jpt.comsigmaaldrich.com

Receptor Binding and Activation

The N-terminus is not only important for stability but is often directly involved in receptor activation. Following the "affinity trap" model, where the C-terminus secures the initial binding, the N-terminus of the peptide engages with the receptor's transmembrane bundle to induce the active conformation. biorxiv.org

Modifications at the N-terminus can therefore significantly alter receptor interaction:

Charge Neutralization : The N-terminal amine typically carries a positive charge. Modifications like acetylation neutralize this charge, which can impact interactions with the receptor binding pocket. sigmaaldrich.com While this can enhance stability, it may also alter binding affinity or signaling efficacy.

Conformational Constraints : The presence of proline residues, as in this compound, not only adds stability but also introduces conformational rigidity. This pre-structured N-terminal region may be crucial for fitting into the receptor's binding site in a specific orientation required for activation.

Studies on synthetic peptide analogs have shown that modifying the N-terminus can fine-tune a peptide's properties, such as reducing off-target tissue accumulation while retaining high receptor affinity. mdpi.com Therefore, the native N-terminal structure of this compound (KPP-) is likely an evolutionary optimization that balances the need for enzymatic resistance with the specific structural requirements for potent receptor binding and activation.

Advanced Research Methodologies for He Lwamide Ii Investigations

Molecular Biological Techniques

Molecular biology provides the foundational tools for understanding the genetic underpinnings of He-LWamide II expression and function. Techniques such as Differential Display PCR, whole-mount in situ hybridization, and single-cell RNA sequencing have offered progressively deeper insights into the spatial and temporal dynamics of this neuropeptide.

Differential Display PCR (DD-PCR) is a technique used to identify and compare gene expression patterns between different cell or tissue samples. wikipedia.orgnih.gov This method allows for the visualization of differentially expressed messenger RNA (mRNA) transcripts, providing clues about the genes that are activated or suppressed in response to specific stimuli, such as the presence of a neuropeptide. wikipedia.orgontosight.ai

The process begins with the reverse transcription of mRNA from the samples of interest into complementary DNA (cDNA). nih.gov These cDNA populations are then amplified using a set of anchored and arbitrary primers. wikipedia.org The resulting DNA fragments are separated by gel electrophoresis, creating a banding pattern that represents the gene expression profile of the sample. ontosight.ai By comparing the patterns from samples treated with and without a peptide like this compound, researchers can identify genes whose expression is altered.

While a powerful tool for discovering novel genes involved in a peptide-mediated process, DD-PCR is sensitive to RNA quality and can be labor-intensive. ontosight.ai The validation of differentially expressed genes identified through DD-PCR often requires subsequent analysis using more quantitative methods like real-time quantitative PCR (RT-qPCR). gene-quantification.de

Table 1: Key Features of Differential Display PCR (DD-PCR)

Feature Description
Principle Comparison of mRNA populations between samples by amplifying subsets of cDNAs with arbitrary primers. wikipedia.org
Primary Output Banding patterns on a gel representing differentially expressed genes. ontosight.ai
Application Identification of genes whose expression is modulated by external factors, such as neuropeptides. nih.gov

| Limitations | Prone to false positives and requires confirmation by other methods. wikipedia.org |

Whole-mount in situ hybridization (WISH) is a powerful technique for visualizing the spatial expression pattern of a specific mRNA within an entire organism or tissue. nih.govspringernature.com This method has been crucial in localizing the precursor mRNA that encodes for the He-LWamide family of peptides in cnidarians. researchgate.net

The technique involves synthesizing a labeled antisense RNA probe that is complementary to the target mRNA sequence. nih.govbiorxiv.org The whole organism, for instance, a Hydra polyp, is permeabilized to allow the probe to enter the cells and hybridize with the target mRNA. biorxiv.org The probe is typically labeled with a molecule like digoxigenin (B1670575) (DIG), which can then be detected by an antibody conjugated to an enzyme. nih.gov This enzyme, when provided with a substrate, produces a colored precipitate, revealing the precise location of the mRNA. springernature.com

In studies of Hydra, WISH has been used to show that different neuropeptide preprohormones, including the one for Hydra-LWamides, are expressed in specific sets of neurons. researchgate.net This allows researchers to create a neurochemical map, understanding which cells are responsible for producing these peptides. Two-color WISH can even be used to investigate the co-localization of different neuropeptide mRNAs within the same neurons. researchgate.net

Single-cell RNA sequencing (scRNA-Seq) has revolutionized the study of complex tissues like the nervous system by allowing for the transcriptomic profiling of individual cells. lexogen.com This technique provides an unprecedented level of detail compared to bulk RNA sequencing, which averages gene expression across many cells. lexogen.com For neuropeptides like this compound, scRNA-Seq can be used to create a comprehensive map of its expression across all neuronal cell types. dntb.gov.ua

The workflow for scRNA-Seq involves the isolation of individual cells, followed by the capture and reverse transcription of their mRNA. lexogen.com During this process, unique molecular identifiers (UMIs) and cell-specific barcodes are added to the cDNA molecules. This allows the sequencing data from a pooled library to be traced back to the individual cell of origin. lexogen.com

The resulting data can be used to identify different neuronal populations based on their gene expression signatures and to pinpoint which of these populations express the precursor gene for this compound. nih.govnih.gov This approach is invaluable for understanding the diversity of neurons that utilize this peptide and for identifying potential co-expressed genes that might shed light on its function. elifesciences.org

Functional Genomics and Gene Silencing

To understand the physiological role of this compound, it is essential to observe the effects of its absence. Functional genomics approaches, particularly gene silencing techniques, provide a direct way to investigate the function of a gene by reducing or eliminating its activity.

Double-stranded RNA interference (dsRNAi) is a powerful gene silencing mechanism that can be harnessed to specifically knock down the expression of a target gene. wikipedia.orggene-quantification.de This technique has been successfully applied to study the function of LWamides in the hydrozoan Hydractinia echinata. ehu.eusnih.gov

The method involves introducing double-stranded RNA (dsRNA) molecules into an organism that are homologous to the mRNA of the target gene. nih.gov The cell's natural RNAi machinery, including the Dicer enzyme, processes the dsRNA into small interfering RNAs (siRNAs). gene-quantification.de These siRNAs then guide the RNA-induced silencing complex (RISC) to the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of the corresponding protein. wikipedia.orggene-quantification.de

In Hydractinia, the injection of dsRNA targeting the LWamide precursor gene resulted in a significant knockdown of its activity. ehu.eus This loss of function led to a failure in metamorphosis, demonstrating the essential role of LWamides in this developmental process. ehu.eusnih.gov The specificity of this effect was confirmed by the fact that the phenotype could be rescued by the application of synthetic LWamide peptides. ehu.eus

Table 2: Comparison of Gene Silencing Techniques

Technique Mechanism Application in LWamide Research Key Finding
dsRNAi Post-transcriptional silencing via mRNA degradation mediated by dsRNA. wikipedia.org Knockdown of LWamide gene activity in Hydractinia echinata. ehu.eus LWamides are essential for metamorphosis competence. ehu.eus

| Pharmacological Knock-Out | Inhibition of the peptide amidation enzyme, preventing the formation of bioactive peptides. ehu.eus | Blocking the biosynthesis of all amidated peptides in Hydractinia echinata. ehu.eus | Loss of bioactive LWamides results in loss of metamorphosis competence. ehu.eus |

In addition to genetic methods like dsRNAi, pharmacological approaches can be used to achieve a functional knockout of peptides. Many neuropeptides, including this compound, require a post-translational modification called C-terminal amidation to become biologically active. nih.govhawaii.edu This amidation is often a critical step for receptor binding and activation. ehu.eus

Application of Transgenic Reporter Lines for Neural Architecture Visualization (e.g., NvLWamide-like::mCherry in Nematostella)

To overcome the limitations of broadly cross-reactive antibodies that can obscure the detailed architecture of specific neuronal subtypes, researchers have developed transgenic reporter lines. nih.gov A prime example is the NvLWamide-like::mCherry transgenic line in the sea anemone Nematostella vectensis. nih.govnih.gov This powerful tool allows for the in vivo visualization of the morphology and distribution of neurons expressing an NvLWamide-like peptide. nih.govnih.govnsf.gov

Studies utilizing this reporter line have revealed that the NvLWamide-like nervous system is not a diffuse, random network as previously thought, but is comprised of distinct neuronal subtypes with stereotyped projection patterns and minimally variable cell numbers between individuals. nih.gov Specifically, researchers have identified and characterized five to six neuronal subtypes based on their morphology and location along the oral-aboral axis, including those in the mesenteries, tentacles, pharynx, as well as longitudinal and tripolar neurons. nih.govnih.gov

The optical clarity of Nematostella at all life stages, combined with the NvLWamide-like::mCherry reporter, has enabled detailed investigations into neural development, regeneration, and plasticity. nih.govnsf.gov For instance, this approach has shown that NvLWamide-like expression begins in the ectoderm during the gastrula stage and later expands to the endoderm at the planula larval stage, persisting in both layers in adult animals. nih.gov Furthermore, it has been demonstrated that as the animal grows or shrinks in response to food availability, the number of NvLWamide-like neurons scales accordingly, yet essential behaviors are maintained, indicating the nerve net's dynamic nature and functional resilience. nih.govnsf.gov

Peptidomics and Peptide Analysis

The identification and characterization of this compound and related peptides have heavily relied on peptidomic approaches, combining powerful separation and analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Peptide Extraction and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of neuropeptides from tissue extracts. nih.govresearchgate.netpnas.org In the study of GLWamide family peptides, successive steps of HPLC have been employed to systematically purify individual peptides from complex biological samples, such as extracts from the freshwater polyp Hydra magnipapillata. nih.govresearchgate.netfrontiersin.org This multi-step fractionation process is essential for separating peptides with similar chemical properties, allowing for their individual collection and subsequent analysis. researchgate.netpnas.org The identity of native peptides purified by HPLC is often confirmed by co-chromatography with their chemically synthesized counterparts. researchgate.netpnas.orgnih.gov

Utilization of Synthetic Peptides for Functional Assays and Rescue Experiments

Chemically synthesized peptides are indispensable for validating the identity of native peptides and for conducting a wide range of biological and functional assays. nih.govresearchgate.netfrontiersin.org Once the structure of a peptide like this compound is determined, it can be synthesized in the laboratory. frontiersin.org These synthetic peptides are then used in various experiments, including behavioral assays, to understand their physiological roles. nih.govfrontiersin.org

A key application of synthetic peptides is in rescue experiments. For example, when the production of endogenous amidated LWamides in Hydractinia echinata was pharmacologically inhibited, the larvae lost their competence for metamorphosis. ehu.eus This deficiency was rescued by the application of synthetic this compound, which successfully induced metamorphosis. ehu.eus This type of experiment provides strong evidence that the endogenous peptide is essential for the biological process being studied. ehu.eus Synthetic this compound has also been used to study its effects on planula larva migration, demonstrating its role as a signaling molecule that modulates behavior. nih.govfrontiersin.orgbiologists.com

Immunological Approaches

Immunological methods, particularly those using motif-specific antibodies, have been crucial for localizing GLWamide-expressing neurons and providing insights into their potential functions.

Development and Application of GLWamide Motif-Specific Antibodies

Researchers have successfully developed antibodies that specifically recognize the C-terminal GLWamide motif. nih.govresearchgate.netnih.gov These antibodies are powerful tools for immunohistochemical staining, allowing for the visualization of GLWamide-immunoreactive cells within the nervous systems of various cnidarian species, including Hydra, Hydractinia, and sea anemones. nih.govresearchgate.netnih.govmdpi.com

The application of these antibodies has revealed that GLWamide-containing nerve cells are widespread in cnidarians and constitute a distinct subset of the nervous system. nih.govresearchgate.netnih.gov For example, in sea anemones, intense immunostaining was observed in nerve cells of the retractor muscle, suggesting a role for these peptides in muscle contraction. nih.govnih.govmdpi.com In Hydractinia, these antibodies have helped to visualize the neural circuits involved in developmental processes like metamorphosis. researchgate.net The specificity of these antibodies is rigorously tested, often through competitive enzyme immunoassays, to ensure they recognize the GLWamide sequence and not other related peptide families. researchgate.net The use of these motif-specific antibodies has been fundamental in mapping the distribution of the GLWamide peptide family across different life stages and species, suggesting their multifunctional nature in processes ranging from development and muscle function to nematocyst discharge. researchgate.netnih.gov

Immunohistochemical Staining for Peptide Localization within Neural Subsets

Immunohistochemistry (IHC) is a powerful research methodology that utilizes the principle of specific antibody-antigen binding to visualize the presence and location of proteins and peptides within the cellular components of tissues. wikipedia.orgabcam.com This technique is instrumental in mapping the distribution of neuropeptides like this compound within complex nervous systems, thereby providing insights into their potential physiological roles. The general process involves preparing tissue samples, which may be fixed and embedded in paraffin (B1166041) or cryopreserved, followed by a series of steps including antigen retrieval to unmask antibody binding sites, blocking of non-specific sites, and incubation with a primary antibody that specifically recognizes the target peptide. wikipedia.org A secondary antibody, linked to an enzyme or fluorophore, is then used to detect the primary antibody, allowing for visualization. wikipedia.orgabcam.com

Antibodies raised specifically against the C-terminal GLWamide motif have enabled detailed investigations into the localization of the GLWamide peptide family, including this compound, across various cnidarian species and life stages. nih.govmdpi.comresearchgate.net These studies reveal that GLWamide-immunoreactive cells constitute distinct subsets of the nervous system, suggesting specialized functions. researchgate.net

Research Findings in Hydractinia echinata

Immunohistochemical studies in the hydrozoan Hydractinia echinata, the species from which this compound was first identified, have revealed a dynamic expression pattern of GLWamide-family peptides throughout its life cycle. researchgate.netehu.eusfrontiersin.org

Larval Stage: In the planula larva, GLWamide immunoreactivity is concentrated in neurosensory cells located in the anterior region, where they form a distinct belt-like structure. researchgate.netehu.eus This localization in sensory neurons suggests a role in processing environmental cues. researchgate.net

Polyp Stage: Following metamorphosis, the distribution of GLWamide-positive cells changes significantly. In the primary polyp, immunoreactivity is found in endodermal cells and in ectodermal nerve fibers that extend from the tentacle base towards the stolonal region. researchgate.netehu.eus In the mature gasterozoid (feeding polyp), a dense network of longitudinally arranged immunoreactive nerve fibers is observed. researchgate.net

Gonophores: Within the reproductive polyps (gonophores), staining reveals the presence of both bipolar and multipolar nerve cells containing GLWamides. researchgate.net

This differential localization across life stages and polyp types indicates that this compound and related peptides are multifunctional. researchgate.netehu.eus

Localization in Other Cnidarians

The use of GLWamide-specific antibodies has extended to other cnidarian species, revealing conserved and divergent patterns of expression.

Nematostella vectensis : In the sea anemone Nematostella vectensis, a model organism for developmental studies, peptides termed NvLWamide-like are expressed in specific, non-overlapping subsets of neurons compared to other neuropeptides like RPamides. nih.govresearchgate.net Transgenic reporter lines have identified at least six distinct subtypes of NvLWamide-like neurons based on their morphology and location within the ectoderm and endoderm. nih.gov The development of this nerve net is highly stereotyped, with consistent neural projection patterns and neuron numbers for each subtype among individual animals. nih.gov

Aurelia coerulea : In the scyphozoan jellyfish Aurelia coerulea, single-cell transcriptomics has identified a specific neuronal subtype (termed "n1.2") that shows enriched expression of LWamide. nih.gov This finding highlights the specialization of neuronal cells for producing specific neuropeptides.

General Observations: Across Cnidaria, GLWamide-positive nerve cells have been identified in the nervous systems of Hydra, the retractor muscles of sea anemones, and the pharyngeal nerve ring of various species. nih.govresearchgate.netfrontiersin.org This widespread but specific distribution supports the view that these peptides act as key neurotransmitters or neuromodulators in a variety of physiological processes. mdpi.comfrontiersin.org

Data from Immunohistochemical Analyses

The following tables summarize the findings on the localization of GLWamide-immunoreactive neural subsets in different cnidarian species.

Table 1: Localization of GLWamide-Immunoreactive Cells in Hydractinia echinata

Life Stage / StructureTissue LayerCell Type / ArrangementReference
Planula LarvaEctodermAnterior belt of sensory cells researchgate.netehu.eus
Primary PolypEndodermEndodermal nerve cells researchgate.netehu.eus
Primary PolypEctodermNerve fibres projecting between tentacles researchgate.net
GasterozoidNot SpecifiedDense, longitudinal nerve fibres researchgate.net
Gonophore (Male & Female)Not SpecifiedBipolar and multipolar nerve cells researchgate.net

Table 2: GLWamide Expression in Neural Subsets of Other Cnidarians

SpeciesNeural Subset DescriptionReference
Nematostella vectensisSix identifiable neural subtypes in ectoderm and endoderm; non-overlapping with RPamide neurons nih.govresearchgate.net
Aurelia coerulea"n1.2" neuronal subtype enriched in LWamide expression nih.gov
Hydra spp.Subset of nerve cells in the nervous system mdpi.comfrontiersin.org
Anthopleura spp. (Sea Anemone)Intensely stained nerve cells in the retractor muscle nih.gov

These immunohistochemical findings are crucial for building functional hypotheses, suggesting that this compound and its related peptides are involved in sensory processing, morphogenetic movements during metamorphosis, and muscular control. researchgate.netehu.eus

Evolutionary and Comparative Aspects of He Lwamide Ii and Glwamides

Phylogenetic Relationships within the GLWamide Family

The GLWamide peptide family is characterized by a conserved C-terminal motif of Gly-Leu-Trp-NH2. d-nb.info Genomic and transcriptomic analyses have revealed the presence of GLWamide, along with GRFamide and PRXamide families, across all major cnidarian clades, including Hydrozoa, Scyphozoa, Cubozoa, Staurozoa, and Anthozoa. researchgate.netelifesciences.org This wide distribution strongly suggests that these neuropeptide families emerged in a common ancestor of all cnidarians, dating back more than 600 million years. researchgate.netnih.gov

The preprohormones that produce GLWamides often contain multiple copies of different peptide sequences. nih.govfrontiersin.org For instance, in the hydrozoan Hydra magnipapillata, a single preprohormone gene encodes for several distinct GLWamide peptides, including Hym-53, Hym-54, Hym-248, Hym-249, and Hym-331. frontiersin.orgmdpi.com Similarly, in the colonial hydroid Hydractinia echinata, the precursor cDNA contains one copy of He-LWamide I and seventeen copies of He-LWamide II. frontiersin.orgresearchgate.netnih.gov In contrast, anthozoans like the sea anemone Anthopleura elegantissima produce Metamorphosin A (MMA), which is considered a potential prototype of the family due to its N-terminal pyroglutamate (B8496135) modification that provides resistance to enzymatic degradation. frontiersin.orgnih.gov This pyroglutamated form is found in anthozoan preprohormones but not in those of hydrozoans. frontiersin.orgnih.govnih.gov

Phylogenetic analyses of the preprohormone sequences generally align with the established evolutionary relationships among cnidarian classes. researchgate.net While the core GLWamide motif is conserved, the N-terminal extensions of the peptides show significant variation, leading to a diverse array of related peptides within the family. frontiersin.org Some peptides within the broader Wamide superfamily, which includes GLWamides, have been identified in protostomes, suggesting a shared origin in a cnidarian/bilaterian ancestor. nih.gov However, these signaling systems appear to have been lost multiple times during evolution, as they have not been identified in deuterostomes. nih.gov The evolutionary relationships suggest that while the fundamental signaling system is ancient, it has undergone considerable diversification in different lineages. elifesciences.org

Conservation and Divergence of LWamide Sequences Across Cnidarian Taxa

The conservation of the C-terminal GLWamide sequence is a defining feature of this neuropeptide family and is crucial for its biological activity. nih.gov For example, substitution of the Leucine (B10760876) (L) residue in the GLWamide motif can lead to a loss of function, as seen in the deactivation of contractile activity in the sea anemone Anthopleura fuscoviridis. frontiersin.orgnih.gov

Despite this core conservation, the sequences of GLWamide peptides exhibit significant divergence, particularly at the N-terminus. frontiersin.org This variation is evident when comparing different cnidarian classes. For example, the GLWamide preprohormone in Hydra contains multiple unique peptide sequences. frontiersin.orgmdpi.com In Anthozoa, such as the sea anemones Actinia equina and Anemonia sulcata, the preprohormone genes also encode a variety of LWamide peptides, some of which are unique to those species. frontiersin.orgresearchgate.net The Actinia gene, for instance, encodes for MMA and several other Ae-LWamides. frontiersin.orgresearchgate.net

Interestingly, some anthozoan and Hydra preprohormones may produce peptides with a C-terminal GMWamide or GIWamide instead of GLWamide. frontiersin.orgnih.gov The functional classification of these peptides remains uncertain due to the critical role of the leucine residue. frontiersin.orgnih.gov This divergence in peptide sequences encoded by a single precursor gene points to a mechanism for generating functional diversity from a limited number of genes. mdpi.com The rapid divergence of neuropeptides within Cnidaria may be linked to the evolution of complex behaviors. biorxiv.org

Below is a table showcasing the diversity of GLWamide family peptides across different cnidarian species.

NamePeptide SequenceSpeciesClass
He-LWamide I Hydractinia echinataHydrozoa
This compound Hydractinia echinataHydrozoa
Hym-53 NPYPGLWamideHydra magnipapillataHydrozoa
Hym-54 GPMTGLWamideHydra magnipapillataHydrozoa
Hym-248 EPLPIGLWamideHydra magnipapillataHydrozoa
Hym-249 KPIPGLWamideHydra magnipapillataHydrozoa
Hym-331 GPPPGLWamideHydra magnipapillataHydrozoa
MMA pQQPGLWamideAnthopleura elegantissimaAnthozoa
Ae-LWamide I Actinia equinaAnthozoa
Ae-LWamide II Actinia equinaAnthozoa
As-LWamide I Anemonia sulcataAnthozoa
As-LWamide II Anemonia sulcataAnthozoa

Evolutionary Implications of Neuropeptide Multifunctionality

Neuropeptides in cnidarians, including the GLWamides, are often multifunctional, regulating a wide range of biological processes. nih.govfrontiersin.org For instance, GLWamides are involved in muscle contraction, larval settlement and metamorphosis, and budding. nih.govnih.gov In Hydractinia echinata, this compound induces larval migration by extending the active period, a process that is antagonistically regulated by RFamide neuropeptides. frontiersin.orgfrontiersin.orgnih.gov In Hydra, which lacks a larval stage, GLWamides like Hym-248 induce the detachment of buds during asexual reproduction and can also cause body elongation. biorxiv.orgd-nb.infonih.gov Furthermore, GLWamides from Hydra have been shown to induce metamorphosis in Hydractinia and even in the planulae of some coral species, highlighting a conserved signaling mechanism across different hydrozoans. nih.gov

This multifunctionality, where a single peptide can elicit different responses, suggests a complex interplay between the peptide, its various receptors, and the specific cellular context. frontiersin.org For example, the dual function of Hym-248 in Hydra (bud detachment and body elongation) might be mediated by its binding to two different types of receptors. frontiersin.org

The evolution of neuropeptide multifunctionality has significant implications. It provides a mechanism for an organism with a relatively simple and diffuse nervous system, like that of cnidarians, to control a diverse array of complex physiological and developmental processes. biorxiv.orgd-nb.info The conservation of peptide structure and, in some cases, function across vast evolutionary distances suggests that these signaling systems arose very early in animal evolution. nih.govoup.com The ability of these peptides to acquire new functions in different species or life stages likely contributed to the evolutionary success and diversification of cnidarians. nih.gov The study of these ancient peptidergic systems in animals like Hydra and Hydractinia offers a window into the fundamental principles of neuronal communication and its evolution. biorxiv.orgnih.gov

Future Directions in He Lwamide Ii Research

Identification and Characterization of Cognate Receptors for He-LWamide II

A primary obstacle in understanding the complete functional scope of this compound is the identification of its specific receptor(s). While receptors for related Wamide peptides have been characterized in other invertebrates as G-protein-coupled receptors (GPCRs), a cognate receptor for any cnidarian Wamide, including this compound, has yet to be definitively identified. nih.gov The unique evolutionary position of cnidarians means their GPCRs are often more closely related to each other than to those in other animal groups, making identification through sequence homology challenging. nih.gov

Future research will need to pivot towards large-scale, combinatorial de-orphanization strategies to systematically test potential peptide-receptor pairings. nih.gov This involves expressing candidate cnidarian GPCRs in cell lines and then exposing them to this compound to screen for activation. Success in this area would be a significant breakthrough, enabling detailed studies of binding kinetics, receptor structure, and functional coupling to intracellular signaling pathways.

Elucidation of Downstream Signaling Cascades and Cellular Effectors

Once the receptor for this compound is identified, the next critical step will be to map the intracellular signaling cascades it triggers. Based on known neuropeptide signaling, it is likely that the this compound receptor modulates second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), leading to the activation of protein kinases and downstream cellular responses. Key signaling pathways that are known to be involved in cnidarian development and proliferation include the Wnt, MAPK, and Notch pathways. mdpi.com

Future studies should employ transcriptomic and proteomic analyses of cells or tissues before and after exposure to this compound to identify changes in gene and protein expression. This will help pinpoint the specific kinases, phosphatases, and transcription factors that act as cellular effectors. Understanding these pathways is essential to connect receptor activation to physiological outcomes like muscle contraction or the initiation of metamorphosis.

Investigation of In Vivo Secretion Dynamics and Regulation

While the expression of LWamides in cnidarian neurons is established, the precise dynamics of this compound secretion in a living organism remain largely unknown. nih.govnih.gov Future research should focus on developing tools to visualize and quantify the release of this neuropeptide in real-time. This could involve the creation of transgenic animals expressing fluorescently tagged versions of the this compound precursor peptide or the development of specific biosensors that fluoresce upon binding to the secreted peptide.

Investigating the regulation of its secretion is also crucial. This involves identifying the upstream neural or environmental signals that trigger the release of this compound from neurons. For instance, in some species, chemical cues from environmental bacteria are thought to be received by sensory neurons, which then release GLWamide peptides to induce metamorphosis. nih.gov Understanding these regulatory mechanisms will clarify how the animal integrates external stimuli to produce specific physiological responses.

Advanced Analysis of Inter-Neuronal and Neuro-Muscular Circuitry Involving this compound

The nervous systems of cnidarians, often described as diffuse nerve nets, possess a higher degree of organization than previously thought. nih.gov Studies using transgenic reporter lines to visualize specific neuronal subtypes, such as NvLWamide-like neurons, have revealed stereotyped patterns and consistent neural architecture between individuals. nih.gov

Future investigations should build on this by employing advanced imaging techniques, such as live-cell imaging in transgenic animals, to map the precise synaptic connections of this compound-expressing neurons. This will help determine which other neurons and muscle cells they communicate with. By combining these anatomical maps with functional studies (e.g., ablating specific neurons or blocking peptide activity), researchers can dissect the exact role of this compound within the neural circuits that control behaviors like larval migration and settlement. biologists.com

Application of Machine Learning for Novel Peptide-Receptor Pair Identification

The challenge of identifying the this compound receptor is a prime candidate for the application of machine learning (ML). nih.gov Conventional methods for predicting receptor-ligand interactions are often not effective for novel peptides and receptors discovered through omics data. nih.gov However, ML models, such as those using logistic regression or support vector machines, have successfully predicted novel peptide-GPCR pairs in other organisms, even when the receptors lacked obvious sequence similarity to known receptors. nih.gov

Future approaches could involve training ML algorithms on existing datasets of known peptide-protein interactions to recognize patterns that predict binding. nih.govresearchgate.net These models can then be used to screen the entire repertoire of cnidarian GPCRs to identify the most likely candidates for being the this compound receptor. This computational pre-screening can significantly narrow down the number of candidates for experimental validation, accelerating the discovery process. nih.gov

Table 1: Machine Learning Approaches for Peptide-Receptor Interaction Prediction

ML Model/Technique Description Application in Peptide Research
Support Vector Machine (SVM) A supervised learning model that finds a hyperplane to best separate data points into different classes. Used to predict GPCRs for novel peptides, leading to the experimental validation of 11 new peptide-GPCR pairs in Ciona intestinalis. nih.gov
Logistic Regression A statistical model used to predict the probability of a binary outcome. Combined with signaling assays, it led to the identification of 18 novel peptide-GPCR pairs in humans. nih.gov
Ensemble Learning (e.g., Random Forest) Combines multiple machine learning models to produce a more robust prediction. Used in algorithms like SPPPred to predict peptide binding residues on proteins. nih.gov

| Deep Learning (e.g., Transformers) | Architectures that use neural networks with many layers to learn complex patterns from data. | Increasingly applied to predict peptide-protein interactions, moving beyond just identifying binding sites. nih.gov |

Exploration of this compound Functions in Diverse Cnidarian Life Cycles and Ecological Contexts

LWamide peptides are known to have diverse functions that vary across different cnidarian species and life stages. nih.gov For example, while they induce metamorphosis in the planula larvae of species like Hydractinia echinata, they are involved in the detachment of buds during asexual reproduction in Hydra, which lacks a larval stage. nih.govbiologists.com In the coral Acropora millepora, the expression of LWamides disappears shortly before settlement and reappears as the polyp develops. nih.gov

Future research should expand the study of this compound to a wider range of cnidarian species with different life histories and ecological niches. researchgate.net This comparative approach will reveal how the function of this neuropeptide has been adapted over evolutionary time. For instance, investigating its role in colonial species, medusae, and species living in different environments (e.g., deep sea vs. coral reefs) could uncover novel functions related to colony coordination, predation, or defense. researchgate.netvliz.be Such studies will provide a more complete picture of the ecological relevance of this compound signaling.

Table 2: Known and Potential Functions of LWamides Across Cnidarian Life Cycles

Life Stage Species Example Known/Potential Function of LWamide Citation(s)
Planula Larva Hydractinia echinata Induces metamorphosis into a polyp; stimulates migration. nih.govbiologists.com
Planula Larva Acropora millepora Expression is high during the planula stage but disappears just before settlement. nih.gov
Polyp (Asexual Budding) Hydra magnipapillata Induces detachment of the bud from the parent polyp. nih.gov
Polyp (Adult) Acropora millepora Expression reappears after settlement, particularly on tentacles and the oral disc. nih.gov

| Medusa | Various Hydrozoans | Potential role in muscle contraction for swimming and feeding. | nih.gov |

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying He-LWamide II in biological samples?

this compound, a neuropeptide with the sequence KPPGLWamide, can be detected using mass spectrometry (MS/MS) for precise identification and quantification due to its unique molecular weight and fragmentation patterns. Immunohistochemistry with custom-designed antibodies targeting its C-terminal LWamide motif is also effective for spatial localization in tissues like the nervous system of Hydractinia echinata. High-performance liquid chromatography (HPLC) paired with fluorescence detection or enzyme-linked immunosorbent assays (ELISA) may be used for preliminary screening . To ensure reproducibility, validate protocols with positive controls (e.g., synthetic this compound) and negative controls (e.g., LWamide-deficient mutants) .

Q. How can researchers determine the evolutionary conservation of this compound across cnidarian species?

Comparative genomic and transcriptomic analyses are critical. Start by mining databases (e.g., NCBI, UniProt) for homologs of the this compound sequence (KPPGLWamide) in related species like Hydra magnipapillata and Anthopleura elegantissima. Use BLASTp or HMMER to identify conserved motifs. Functional assays, such as calcium imaging in heterologous systems (e.g., HEK293 cells expressing candidate receptors), can test cross-species activity. Phylogenetic trees constructed with neuropeptide sequences from diverse cnidarians help map evolutionary relationships .

Q. What are the primary physiological roles of this compound in Hydractinia echinata?

this compound is implicated in neuromuscular signaling and developmental regulation. Experimental approaches include (1) gene knockdown via RNA interference (RNAi) or CRISPR-Cas9 to observe phenotypic changes in locomotion or polyp differentiation, (2) electrophysiological recordings to measure neuronal excitability post-peptide application, and (3) behavioral assays (e.g., feeding response modulation). Correlate findings with transcriptomic data to identify downstream targets .

Advanced Research Questions

Q. How can contradictory findings about this compound’s receptor specificity be resolved?

Contradictions in receptor-ligand pairing often arise from assay variability (e.g., heterologous vs. native systems). Address this by:

  • Conducting dose-response curves in multiple systems (e.g., Xenopus oocytes, cultured cnidarian neurons).
  • Using competitive binding assays with radiolabeled this compound and putative receptor candidates.
  • Applying computational modeling (e.g., molecular docking) to predict interaction sites and validate with mutagenesis studies. Cross-reference results with orthologs (e.g., GLWamide peptides in Hydra) to identify conserved binding mechanisms .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound?

Map the pathway via:

  • Proteomics: Identify precursor proteins through peptidomic analysis of neural extracts.
  • Enzymatic assays: Test candidate prohormone convertases (e.g., furin-like enzymes) for cleavage activity on synthetic precursors.
  • Gene co-expression networks: Use RNA-seq data to link this compound expression with enzymes like carboxypeptidases or amidating enzymes. Pharmacological inhibitors (e.g., α-amidation inhibitors) can block maturation steps to confirm pathway dependencies .

Q. How can researchers design experiments to distinguish this compound’s functions from those of structurally similar peptides (e.g., He-LWamide I)?

Leverage structural and functional redundancy by:

  • Synthesizing analogs with selective substitutions (e.g., replacing proline residues) to isolate activity.
  • Employing receptor knockout models to test peptide specificity.
  • Conducting dual-labeling immunofluorescence to compare spatial expression patterns. Functional redundancy can be further dissected using transcriptomic profiling after selective peptide depletion .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in behavioral assays?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For small sample sizes (common in cnidarian studies), apply non-parametric tests (e.g., Kruskal-Wallis) with Bonferroni correction. Bayesian hierarchical models are recommended for integrating data from heterogeneous assays (e.g., electrophysiology and locomotion tracking) .

Q. How should researchers address variability in neuropeptide extraction efficiency across cnidarian tissues?

Standardize protocols by:

  • Using tissue-specific extraction buffers (e.g., acidic methanol for neurons vs. aqueous buffers for epithelial cells).
  • Adding internal standards (e.g., isotopically labeled this compound) during sample preparation for normalization.
  • Validating recovery rates via spike-and-recovery experiments .

Data Validation and Reproducibility

Q. What criteria should be used to validate this compound’s interaction with a putative receptor?

Adopt the following benchmarks:

  • Affinity: Kd ≤ 1 µM in surface plasmon resonance (SPR) assays.
  • Specificity: ≥50% signal reduction in competitive binding with excess unlabeled peptide.
  • Functional relevance: Receptor knockout/knockdown abolishes this compound-induced responses (e.g., calcium flux). Cross-validate with orthogonal methods (e.g., FRET-based sensors) .

Q. How can contradictory transcriptional regulation data for this compound be reconciled?

Discrepancies may arise from environmental or developmental variability. Mitigate by:

  • Conducting time-course experiments under controlled conditions (e.g., light/dark cycles, feeding status).
  • Using single-cell RNA-seq to resolve cell-type-specific expression.
  • Applying meta-analysis frameworks to harmonize data from independent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.